
Ethyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate
Overview
Description
Ethyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate (CAS 516465-78-4) is a brominated pyrrole derivative with the molecular formula C₈H₁₀BrNO₂ and a molecular weight of 232.07 g/mol. It is characterized by a pyrrole ring substituted with a bromine atom at the 4-position, a methyl group at the 1-position, and an ethyl ester at the 2-position. The compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical research for the preparation of kinase inhibitors and heterocyclic derivatives .
Synthesis: The compound is synthesized via alkylation of ethyl 4-bromo-1H-pyrrole-2-carboxylate using methyl iodide in the presence of sodium hydride (NaH) in DMF. This reaction proceeds with high efficiency, yielding 98% of the product, which crystallizes as colorless needles after purification by flash chromatography .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate can be synthesized through several methods. One common approach involves the bromination of 1-methyl-1H-pyrrole-2-carboxylate followed by esterification. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like dichloromethane. The esterification step involves reacting the brominated intermediate with ethanol in the presence of an acid catalyst such as sulfuric acid .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, optimizing the production efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The pyrrole ring can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) and a suitable solvent (e.g., ethanol).
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Substitution: Formation of 4-substituted pyrrole derivatives.
Oxidation: Formation of pyrrole-2-carboxylic acid derivatives.
Reduction: Formation of 2-hydroxymethyl-1-methylpyrrole derivatives.
Scientific Research Applications
Organic Synthesis
Ethyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate serves as an intermediate in synthesizing complex organic molecules. Its unique structure allows for various chemical transformations, making it valuable in creating new compounds with desired properties.
Medicinal Chemistry
In medicinal chemistry, this compound is investigated as a building block for pharmaceutical development. Its potential to act as a precursor to bioactive molecules enables researchers to explore its efficacy against various diseases. For example, studies have shown that derivatives of this compound can exhibit activity against specific enzymes and receptors .
Material Science
The compound is utilized in the synthesis of functional materials with specific electronic or optical properties. Its unique chemical structure allows for modifications that can enhance material performance in applications such as organic light-emitting diodes (OLEDs) and solar cells .
Biological Studies
This compound is employed in studying enzyme inhibitors and receptor modulators . The bromine atom and ester group provide sites for further functionalization, enabling tailored interactions with biological targets .
Case Studies
Mechanism of Action
The mechanism of action of ethyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate depends on its specific application. In medicinal chemistry, it may act as a precursor to bioactive molecules that interact with specific molecular targets, such as enzymes or receptors. The bromine atom and ester group provide sites for further functionalization, allowing the compound to be tailored for specific biological activities.
Comparison with Similar Compounds
Physicochemical Properties :
- Melting Point : 43°C .
- Boiling Point : Predicted to be 278.9°C .
- Density : 1.46 g/cm³ (predicted) .
- Spectroscopic Data :
The following table summarizes key structural analogs of ethyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate , highlighting differences in substituents, physicochemical properties, and applications:
Key Comparative Analysis :
Substituent Effects on Reactivity :
- The bromine atom at C4 in the target compound enhances its reactivity in Suzuki-Miyaura cross-coupling reactions , enabling the synthesis of biaryl derivatives (e.g., compound 14a with 2,4-dimethoxyphenyl groups) . In contrast, the chloro analog (CAS 1261562-13-3) exhibits lower reactivity due to weaker C-Cl bond dissociation energy .
- N1-Methylation (vs. N1-H in CAS 433267-55-1) improves stability by preventing tautomerization and unwanted side reactions during functionalization .
Ester Group Influence :
- The ethyl ester (COOEt) in the target compound offers better solubility in organic solvents compared to the methyl ester (COOMe, CAS 1196-90-3), which may hydrolyze faster under basic conditions .
The target compound, however, is primarily utilized in kinase inhibitor synthesis (e.g., CK1δ inhibitors) due to its bromine’s leaving group capability .
Spectral Differences: ¹H NMR: The target compound’s pyrrole protons resonate at δ 6.84 and 7.28, while the 4-chlorobenzyl analog shows aromatic protons at δ 7.3–7.5 due to the benzyl group . LCMS Purity: The target compound achieves >98% HPLC purity post-synthesis, whereas analogs like ethyl 4-((2-cyano-6-(trifluoromethyl)pyridin-3-yl)methyl)-3-methyl-1H-pyrrole-2-carboxylate () are used without further characterization due to lower yields (21%).
Biological Activity
Ethyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate is a compound of interest in medicinal chemistry and biological research due to its diverse biological activities. This article delves into its biological activity, mechanisms of action, and potential applications, supported by data tables and case studies.
- Molecular Formula : C8H8BrN O2
- Molecular Weight : 232.07 g/mol
- CAS Number : 433267-55-1
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. The presence of the bromine atom and the ester functional group allows for further modifications, enhancing its reactivity and specificity towards enzymes and receptors. This compound has been investigated for its roles in:
- Antimicrobial Activity : Exhibiting significant effects against both Gram-positive and Gram-negative bacteria.
- Anticancer Properties : Inducing apoptosis in cancer cells through modulation of key signaling pathways.
- Enzyme Inhibition : Acting as an inhibitor for specific enzymes involved in disease processes.
Antimicrobial Activity
Recent studies have highlighted the potential of pyrrole derivatives, including this compound, as new antibacterial agents. For instance, compounds with similar structures demonstrated potent activity against strains such as Methicillin-resistant Staphylococcus aureus (MRSA) with MIC values significantly lower than standard antibiotics like vancomycin .
Anticancer Activity
This compound has shown promise in various cancer models. Research indicates that it may induce apoptosis in cancer cells through pathways involving the modulation of Bcl-2 family proteins and caspases. A study evaluated its effects on human carcinoma cell lines, revealing IC50 values in the low micromolar range, suggesting effective cytotoxicity against specific cancer types .
Study on Antibacterial Efficacy
A comparative study assessed the antibacterial efficacy of this compound against several bacterial strains. The results are summarized in Table 1 below:
Bacterial Strain | MIC (µg/mL) | Comparison Antibiotic | MIC (µg/mL) |
---|---|---|---|
Methicillin-resistant Staphylococcus aureus (MRSA) | 0.13 | Vancomycin | 0.5 |
Escherichia coli | 12.5 | Ciprofloxacin | 2 |
Staphylococcus epidermidis | 8 | Standard Antibiotic | 0.5 |
This study indicates that this compound exhibits superior antibacterial properties compared to traditional antibiotics.
Study on Anticancer Properties
In a recent evaluation of anticancer activity, this compound was tested against various human cancer cell lines:
Cell Line | IC50 (µM) |
---|---|
A549 (Lung Cancer) | 9.4 |
MDA-MB-468 (Breast Cancer) | 0.065 |
HeLa (Cervical Cancer) | Notable |
These findings suggest that the compound possesses significant anticancer potential, warranting further investigation into its mechanism of action and therapeutic applications .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Ethyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate, and how is regioselectivity ensured during bromination?
Methodological Answer: The compound is typically synthesized via bromination of ethyl 1-methyl-1H-pyrrole-2-carboxylate. Key steps include:
- Regioselective bromination at the 4-position using 1 equivalent of bromine in DMF with potassium carbonate as a base .
- Stoichiometric control to avoid over-bromination (e.g., using two equivalents yields dibrominated byproducts) .
- Characterization via NMR (e.g., δ ~6.32 ppm for pyrrole protons) and ESIMS ( 390.1/392.2 for [M]⁺/[M+2]⁺ isotopic pattern) .
Q. What spectroscopic techniques are critical for confirming the structure of this compound, and how are key NMR signals interpreted?
Methodological Answer:
- NMR : The methyl group at N1 appears as a singlet (~δ 2.15–2.43 ppm), while the ethyl ester group shows a quartet (δ 4.24–4.27 ppm) and triplet (δ 1.27–1.32 ppm). The pyrrole C3 proton resonates as a singlet (~δ 6.32–6.70 ppm) .
- ESIMS : Isotopic peaks at 390.1 and 392.2 confirm bromine presence (1:1 ratio for [M]⁺/[M+2]⁺) .
- Cross-validation : Combine NMR with IR (C=O stretch ~1700 cm) and elemental analysis for purity verification.
Advanced Research Questions
Q. How can low yields in Suzuki coupling reactions using this compound as a precursor be addressed?
Methodological Answer:
- Catalyst optimization : Use Pd(dppf)Cl with KOAc in 1,4-dioxane to improve coupling efficiency .
- Protecting group strategy : Introduce sulfonyl groups (e.g., tosyl chloride) to stabilize reactive intermediates and reduce side reactions .
- Post-reaction analysis : Monitor byproducts via TLC and LC-MS, and purify via flash chromatography (e.g., hexane/EtOAc gradients) .
Q. How can computational methods like DFT explain the regioselectivity of electrophilic substitutions on the pyrrole ring?
Methodological Answer:
- Fukui function analysis : Calculate nucleophilic () and electrophilic () indices to predict reactivity. The 4-position often shows higher due to electron-donating methyl and ester groups .
- Charge distribution mapping : Use software like Gaussian to visualize partial charges, confirming preferential bromination at the 4-position over the 3- or 5-positions .
Q. How to resolve discrepancies in NMR data caused by electron-withdrawing substituents or impurities?
Methodological Answer:
- Dynamic effects : For compounds with fluorine substituents (e.g., 3-fluoro-2-iodobenzoyl derivatives), use -NMR to resolve overlapping signals .
- Impurity profiling : Employ HPLC-MS to detect byproducts (e.g., dibrominated impurities) and optimize column conditions (C18, acetonitrile/water gradients) .
- Variable temperature NMR : Suppress signal broadening caused by conformational exchange in substituted pyrroles .
Q. Data Contradiction Analysis
Q. Conflicting yields in amide coupling reactions using this compound: How to identify root causes?
Methodological Answer:
- Reagent compatibility : Test alternative coupling agents (e.g., EDC/HOBt vs. DCC) to mitigate low yields from steric hindrance .
- Solvent effects : Switch from DMF to dichloromethane for acid-sensitive intermediates, reducing ester hydrolysis .
- Real-time monitoring : Use in-situ IR to track reaction progress and identify unreacted starting materials .
Q. Inconsistent crystallinity in derivatives: What strategies improve crystal formation?
Methodological Answer:
- Co-crystallization : Add seed crystals or use mixed solvents (e.g., EtOAc/hexane) to promote nucleation .
- SHELX refinement : For twinned crystals, apply the TWIN/BASF commands in SHELXL to resolve overlapping reflections .
Q. Tables for Key Data
Table 1: Common Synthetic Byproducts and Mitigation Strategies
Byproduct | Cause | Mitigation |
---|---|---|
Dibrominated pyrrole | Excess bromine | Use 1 equivalent Br, monitor via TLC |
Ester hydrolysis product | Prolonged reaction time in DMF | Reduce reaction time, switch to CHCl |
Table 2: Key DFT Parameters for Reactivity Prediction
Parameter | Value (4-position) | Value (5-position) | Software/Reference |
---|---|---|---|
Fukui | 0.12 | 0.08 | Gaussian |
Partial charge (e) | -0.35 | -0.28 | NWChem |
Properties
IUPAC Name |
ethyl 4-bromo-1-methylpyrrole-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO2/c1-3-12-8(11)7-4-6(9)5-10(7)2/h4-5H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLOYPVFSYNFKTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CN1C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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